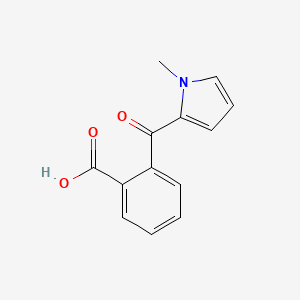
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid typically involves the condensation of 1-methylpyrrole-2-carboxylic acid with a benzoic acid derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxaldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxaldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-substituted pyrroles.
Scientific Research Applications
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction and cell cycle regulation .
Comparison with Similar Compounds
- 1-Methylpyrrole-2-carboxylic acid : Shares the pyrrole ring structure but lacks the benzoic acid moiety.
- Pyrrole-2-carboxaldehyde : An oxidized form of the pyrrole ring.
- N-substituted pyrroles : Compounds where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Uniqueness: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is unique due to the presence of both the pyrrole ring and the benzoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.
Properties
CAS No. |
67697-52-3 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(1-methylpyrrole-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-14-8-4-7-11(14)12(15)9-5-2-3-6-10(9)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
WGHDQZGQBSSVLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

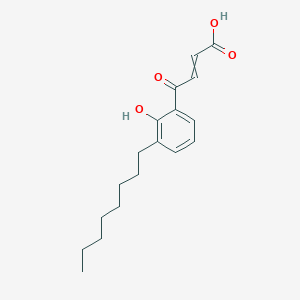

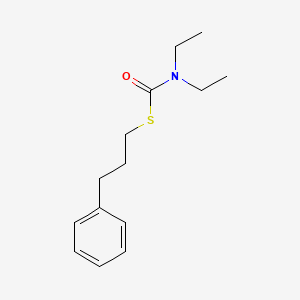
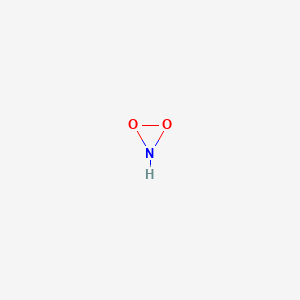
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
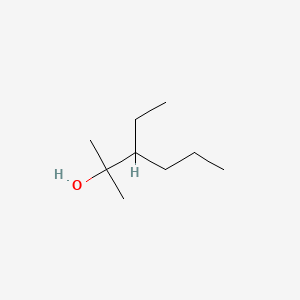
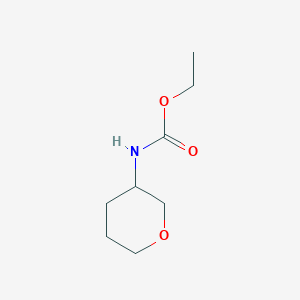
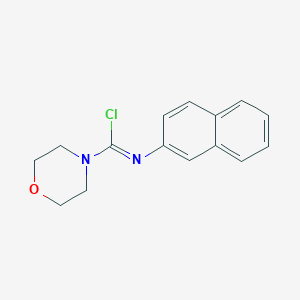

![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

